1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid
Overview
Description
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group and a dihydropyridine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexanone derivative with a suitable dihydropyridine precursor in the presence of a catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.
Dihydropyridine derivatives: Compounds with similar dihydropyridine rings but different functional groups.
Uniqueness
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of a cyclohexane ring with a methyl group and a dihydropyridine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-3-2-4-11(7-9)14-8-10(13(16)17)5-6-12(14)15/h5-6,8-9,11H,2-4,7H2,1H3,(H,16,17) |
InChI Key |
SQPNLXHXFAETGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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